Ethoxytriphenylsilane

Descripción

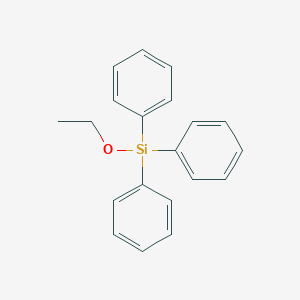

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethoxy(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20OSi/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJXKUWNRVOUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061746 | |

| Record name | Ethoxytriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-80-9 | |

| Record name | 1,1′,1′′-(Ethoxysilylidyne)tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1',1''-(ethoxysilylidyne)tris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxytriphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(ethoxysilylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxytriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxytriphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of Ethoxytriphenylsilane Formation

Electrochemical Oxidative Dehydrogenation Routes to Ethoxytriphenylsilane

The electrochemical approach to forming this compound from triphenylsilane (B1312308) and ethanol (B145695) represents a modern, green alternative to traditional chemical methods. This method relies on the anodic oxidation of triphenylsilane to generate reactive intermediates that subsequently react with ethanol.

Optimization of Electrochemical Parameters for Enhanced Yield and Selectivity

The efficiency of the electrochemical synthesis of this compound is critically dependent on the optimization of key electrochemical parameters. These parameters, including current density, electrode potential, and the choice of electrode material, directly influence the yield and selectivity of the desired product. While specific studies on this compound are limited, general principles of organic electrosynthesis suggest that a controlled potential electrolysis at a potential slightly above the oxidation potential of triphenylsilane would be optimal to avoid side reactions and decomposition of the solvent or electrolyte. The choice of anode material is also crucial, with materials like platinum or glassy carbon often favored for their stability and catalytic activity in oxidative processes. The current density must be carefully controlled; a low to moderate current density is generally preferred to ensure a high selectivity and to prevent mass transport limitations.

Interactive Table: General Optimization of Electrochemical Parameters for Silane Oxidation.

| Parameter | Typical Range | Effect on Yield and Selectivity |

| Current Density | 0.1 - 10 mA/cm² | Lower densities often improve selectivity by minimizing over-oxidation. |

| Electrode Potential | 1.0 - 2.5 V vs. SCE | Must be sufficient to oxidize the silane but not the solvent or electrolyte. |

| Electrode Material | Pt, Glassy Carbon | Affects the rate of electron transfer and can influence reaction pathways. |

| Temperature | 25 - 60 °C | Higher temperatures can increase reaction rates but may decrease selectivity. |

Investigation of Silyl (B83357) Radical Generation and Reaction Pathways

The electrochemical oxidation of triphenylsilane is believed to proceed through the formation of a triphenylsilyl radical cation intermediate at the anode. This highly reactive species can then follow one of two primary pathways to form this compound. In the first pathway, the radical cation can be attacked by an ethanol molecule, followed by deprotonation to yield the final product. The second proposed pathway involves the deprotonation of the radical cation to form a triphenylsilyl radical, which then reacts with an ethoxy radical generated from the oxidation of ethanol. The exact mechanism is likely influenced by the specific reaction conditions, such as the nature of the solvent and electrolyte.

Role of Electrolytes and Solvents in Electrochemical Synthesis

The choice of electrolyte and solvent system is paramount in the electrochemical synthesis of this compound. The solvent must be able to dissolve both the triphenylsilane and the supporting electrolyte, while also being electrochemically stable at the required potentials. Acetonitrile and dichloromethane are common choices for organic electrosynthesis due to their wide potential windows. The supporting electrolyte, typically a tetraalkylammonium salt such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6), is essential to ensure the conductivity of the solution. The electrolyte ions can also play a role in stabilizing the charged intermediates formed during the reaction, thereby influencing the reaction pathway and product distribution.

Classical and Emerging Synthesis Approaches for this compound

Alongside electrochemical methods, classical and emerging chemical synthesis strategies remain vital for the production of this compound. These methods often involve direct catalytic processes or the use of reactive precursors.

Direct Processes and Catalytic Facilitation in Silane Alkoxylation

The direct dehydrogenative coupling of triphenylsilane with ethanol offers a highly atom-economical route to this compound. This reaction is typically facilitated by a catalyst that activates the Si-H bond. A variety of catalysts, including those based on gold, have been shown to be effective for this transformation. For instance, a single-atom gold(I) catalyst supported on nitrile-functionalized graphene has demonstrated excellent conversion and selectivity in the reaction of triphenylsilane with primary alcohols under mild conditions. cnr.it

Interactive Table: Catalytic Dehydrogenative Coupling of Triphenylsilane with Ethanol. cnr.it

| Entry | Catalyst | Substrate | Alcohol | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | G(CN)-Au | Triphenylsilane | Ethanol | 25 | 2 | >99 | >99 |

| 2 | G(CN)-Au | Triphenylsilane | Methanol | 25 | 1.5 | >99 | >99 |

| 3 | G(CN)-Au | Triphenylsilane | n-Propanol | 25 | 3 | >99 | >99 |

Utilization of Silazane and Aminosilane Precursors in this compound Synthesis

An alternative approach to the synthesis of this compound involves the use of triphenylsilyl-nitrogen compounds, such as triphenylsilylamines or silazanes, as precursors. These compounds can react with ethanol to form the desired ethoxy derivative through the cleavage of the Si-N bond and the formation of a new Si-O bond. This reaction is driven by the greater thermodynamic stability of the Si-O bond compared to the Si-N bond. While specific examples for the synthesis of this compound from these precursors are not extensively documented, the general reactivity of aminosilanes and silazanes with alcohols is a well-established principle in silicon chemistry. For example, the reaction of N-(triphenylsilyl)aniline with ethanol would be expected to yield this compound and aniline. The reaction conditions would likely involve heating the reactants, possibly in the presence of a catalyst to facilitate the Si-N bond cleavage.

Strategic Application of Organometallic Reagents in Si-O Bond Formation

The formation of the silicon-carbon bonds in this compound is effectively achieved through the strategic use of organometallic reagents, which act as potent nucleophiles. libretexts.org The most common precursors for this transformation are tetraalkoxysilanes, such as tetraethoxysilane (TEOS), which react with organometallic compounds like Grignard reagents or organolithium reagents. dtic.milnih.gov

Grignard reagents, with the general formula RMgX, are organomagnesium halides that are highly effective for creating new carbon-carbon bonds. wikipedia.orgsigmaaldrich.com In the context of this compound synthesis, phenylmagnesium bromide (C₆H₅MgBr) is a key reagent. researchgate.net The reaction involves the nucleophilic attack of the phenyl group from the Grignard reagent on the electrophilic silicon center of TEOS, leading to the displacement of an ethoxy group. gelest.com To achieve the desired triphenyl substitution, a significant excess of the Grignard reagent is often necessary. The reaction is typically conducted in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent. libretexts.org

Organolithium reagents, such as phenyllithium (C₆H₅Li), represent another powerful class of nucleophiles for the synthesis of arylsiloxanes. They are generally more reactive than their Grignard counterparts. youtube.com The reaction of phenyllithium with tetraethoxysilane can be controlled to produce this compound. dtic.milresearchgate.net Low temperatures are often employed to manage the high reactivity of organolithium reagents and to selectively achieve the desired degree of substitution. nih.gov

The general reaction conditions for the synthesis of aryltrialkoxysilanes using these organometallic reagents have been optimized to maximize yield and minimize the formation of byproducts such as di- and tetra-arylated silanes. nih.gov

| Reagent | Silicon Source | Solvent | Temperature | Key Considerations |

| Phenylmagnesium Bromide | Tetraethoxysilane (TEOS) | THF | -30°C to reflux | Requires excess Grignard reagent for complete substitution. |

| Phenyllithium | Tetraethoxysilane (TEOS) | Diethyl Ether | -78°C | High reactivity requires careful temperature control. |

Mechanistic Insights into this compound Synthesis

A comprehensive understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound, controlling product distribution, and enhancing reaction efficiency.

Analysis of Reaction Intermediates and Transition States

The mechanism of nucleophilic substitution at the silicon center in alkoxysilanes can vary. While many reactions involving silanes proceed via a pentacoordinate silicon intermediate in an Sₙ2-Si mechanism, the reaction of phenyllithium with tetraethoxysilane has been shown to proceed through a unique Sₙ1-Si mechanism. smolecule.com This pathway involves the formation of discrete carbocation-like intermediates. The reaction exhibits second-order kinetics and leads to racemization at the silicon center, which is indicative of a carbocationic intermediate. The activation energy for this type of reaction is reported to be around 56.3 kJ/mol, reflecting the energy required to form the intermediate. smolecule.com

The transition state in these reactions is the highest energy point along the reaction coordinate, leading to the formation of the intermediate or the product. wikipedia.org For the Sₙ1-Si mechanism, the transition state involves the departure of the leaving group (ethoxide) to form the silicenium ion intermediate. The stability of this intermediate is a key factor in determining the reaction rate.

Role of Catalysts and Promoters in Reaction Kinetics and Thermodynamics

Catalysts and promoters play a pivotal role in enhancing the rate and selectivity of this compound synthesis. Lewis acids are commonly employed as catalysts in many organic reactions to increase the reactivity of substrates by accepting an electron pair. wikipedia.org In the context of alkoxysilane synthesis, Lewis acids like bismuth trichloride (BiCl₃) have been shown to efficiently promote intermolecular exchange reactions between alkoxysilanes and chlorosilanes. researchgate.net Such catalysts can activate the silicon center, making it more susceptible to nucleophilic attack by the organometallic reagent. The use of a catalyst can lead to milder reaction conditions and improved yields.

The catalytic cycle often involves the coordination of the Lewis acid to an oxygen atom of the alkoxy group, which increases the electrophilicity of the silicon atom. This activation facilitates the subsequent nucleophilic attack by the phenyl group of the organometallic reagent. The choice of catalyst can significantly influence the reaction kinetics and thermodynamics, affecting both the rate of reaction and the position of the equilibrium.

Intramolecular and Intermolecular Processes in Alkoxysilane Formation

The formation of this compound can be influenced by both intramolecular and intermolecular processes. Intramolecular forces are those that hold atoms together within a molecule, while intermolecular forces exist between molecules. mdpi.com In the synthesis of alkoxysilanes, intermolecular exchange reactions can occur, where alkoxy and other functional groups (like halides) are exchanged between different silane molecules. researchgate.net

These exchange reactions can be a competing process, potentially leading to a mixture of products if not properly controlled. The use of specific catalysts, such as BiCl₃, can promote these intermolecular exchanges, which can be harnessed for the selective synthesis of desired alkoxychlorosilanes. researchgate.net Understanding the interplay between the desired nucleophilic substitution and these intermolecular exchange processes is crucial for optimizing the synthesis of pure this compound.

Green Chemistry Principles in this compound Synthesis Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cmu.edu In the synthesis of this compound, there is a growing emphasis on developing more environmentally benign methodologies.

Solvent-Free and Reduced-Solvent Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free synthesis, where reactions are carried out in the absence of a solvent, offers significant environmental benefits. mdpi.comresearchgate.net These reactions can be facilitated by techniques such as microwave irradiation or mechanochemistry (grinding). researchgate.netresearchgate.net

While specific solvent-free methods for the synthesis of this compound are not extensively documented, the principles can be applied. For instance, exploring solid-state reactions or reactions under high-temperature melt conditions could eliminate the need for solvents like THF or diethyl ether. Another approach is the use of greener, more sustainable solvents. The development of catalytic systems that are efficient in less hazardous solvents or even in the absence of a solvent is a key area of ongoing research. cnr.it The goal is to develop synthetic routes that are not only efficient and selective but also have a minimal environmental footprint.

Catalyst Systems for Enhanced Sustainability

The development of sustainable catalyst systems is central to the green synthesis of this compound. Research has been moving away from stoichiometric reagents and towards catalytic systems that are not only efficient but also environmentally benign. These systems often feature earth-abundant metals, novel supporting materials, and design principles that allow for catalyst recovery and reuse.

One promising area of research is the use of heterogeneous catalysts, which offer simplified separation from the reaction mixture, thereby reducing downstream processing costs and waste. For instance, sulfonic acid-functionalized mesoporous silicas have demonstrated potential in various esterification and etherification reactions. semanticscholar.orgresearchgate.net While not specifically detailed for this compound, their tunable acidity and high surface area make them strong candidates for the acid-catalyzed etherification of triphenylsilanol with ethanol. The hydrophilic/hydrophobic balance of such catalysts can be tuned to optimize the interaction with reactants and byproducts, potentially leading to higher conversion rates and selectivity. researchgate.net

Another avenue of exploration is the use of biocatalysts. Enzymes have been shown to catalyze the transetherification of alkoxysilanes, offering a highly selective and environmentally friendly route to silyl ethers under mild reaction conditions. mdpi.com The application of specific lipases could potentially be adapted for the synthesis of this compound, minimizing the use of harsh reagents and solvents.

Furthermore, the development of recyclable organocatalysts based on hybrid silicas presents a sustainable alternative to metal-based catalysts. rsc.org These materials combine the catalytic activity of organic molecules with the robustness and ease of handling of a solid support, facilitating catalyst recovery and reuse.

Below is a comparative table of potential sustainable catalyst systems for this compound synthesis, based on analogous reactions in organosilicon chemistry.

| Catalyst System | Catalyst Type | Key Advantages | Potential Challenges |

| Sulfonic Acid-Functionalized Mesoporous Silica (B1680970) | Heterogeneous Acid Catalyst | High stability, tunable acidity, easy separation and recyclability. semanticscholar.org | Potential for catalyst deactivation due to water byproduct formation. |

| Immobilized Lipase | Biocatalyst | High selectivity, mild reaction conditions, biodegradable. mdpi.com | Lower thermal stability, potential for enzyme denaturation. |

| Hybrid Silica-Based Organocatalyst | Heterogeneous Organocatalyst | Metal-free, recyclable, tunable catalytic sites. rsc.org | May require specific solvent systems for optimal activity. |

| Gold Nanoparticles on Zirconium Oxide | Heterogeneous Metal Catalyst | High activity under mild conditions, potential for upcycling waste materials. eurekalert.org | Cost of precious metal, potential for leaching. |

Waste Minimization and Byproduct Management Strategies

Effective waste minimization and byproduct management are critical components of sustainable chemical synthesis. In the context of this compound formation, these strategies encompass the principles of atom economy, the recycling of byproducts and solvents, and the implementation of closed-loop processes.

Atom Economy: The concept of atom economy is a fundamental metric for assessing the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comrsc.org Addition reactions, for example, are considered highly atom-economical as they, in theory, incorporate all reactant atoms into the product. jk-sci.com While the direct etherification of triphenylsilanol with ethanol to form this compound produces water as a byproduct, leading to a less than perfect atom economy, it is generally more atom-economical than multi-step synthetic routes that involve protecting groups or generate significant stoichiometric waste. mdpi.com

Byproduct Management: The primary byproduct in the direct etherification of triphenylsilanol is water. While seemingly innocuous, the presence of water can impact reaction equilibrium and catalyst stability, particularly with acid catalysts. researchgate.net Strategies to mitigate this include the use of dehydrating agents or carrying out the reaction under conditions that facilitate water removal. More advanced approaches could involve the integration of the synthesis with other processes that can utilize the produced water.

The following table outlines key strategies for waste minimization in the synthesis of this compound.

| Strategy | Description | Key Benefits |

| Maximizing Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. primescholars.com | Reduces the generation of waste byproducts, leading to a more efficient and sustainable process. |

| Catalyst Recycling | Employing heterogeneous or supported catalysts that can be easily separated from the reaction mixture and reused in subsequent batches. rsc.orgresearchgate.net | Reduces catalyst waste and lowers production costs. |

| Solvent Recycling | Recovering and purifying solvents used in the reaction and purification stages for reuse. | Minimizes solvent consumption and waste disposal, reducing environmental impact and operational costs. |

| Byproduct Valorization | Exploring potential applications for any byproducts generated during the synthesis. | Can turn a waste stream into a valuable product, improving the overall economic viability of the process. |

| Process Intensification | Utilizing continuous flow reactors or other advanced process technologies to improve reaction efficiency and reduce waste. | Can lead to higher yields, shorter reaction times, and better control over reaction parameters, all of which contribute to waste reduction. |

Advanced Spectroscopic and Analytical Methodologies for Ethoxytriphenylsilane Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of ethoxytriphenylsilane. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Ligand Environment Analysis

Proton (¹H) NMR spectroscopy is utilized to analyze the hydrogen atoms within this compound, providing insights into the electronic environment of the phenyl and ethoxy groups. The ¹H NMR spectrum of this compound typically displays distinct signals corresponding to the aromatic protons of the three phenyl rings and the methylene (B1212753) and methyl protons of the ethoxy group.

The aromatic protons generally appear as a complex multiplet in the downfield region of the spectrum, typically between δ 7.2 and 7.8 ppm. This complexity arises from the various electronic environments of the ortho, meta, and para protons on the phenyl rings. The integration of this multiplet corresponds to the 15 protons of the three phenyl groups.

The ethoxy group gives rise to two distinct signals. The methylene protons (-O-CH₂-) appear as a quartet, and the methyl protons (-CH₃) present as a triplet. This splitting pattern is a result of spin-spin coupling between the adjacent, non-equivalent protons. The chemical shift of the methylene quartet is typically observed further downfield than the methyl triplet due to the deshielding effect of the adjacent oxygen atom.

A representative ¹H NMR data table for this compound is provided below:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.8 | Multiplet | 15H | Aromatic protons (C₆H₅) |

| ~3.9 | Quartet | 2H | Methylene protons (-OCH₂CH₃) |

| ~1.3 | Triplet | 3H | Methyl protons (-OCH₂CH₃) |

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. savemyexams.comuoi.gr Due to the low natural abundance of the ¹³C isotope (about 1.1%), these spectra are typically acquired with proton decoupling to enhance signal-to-noise and simplify the spectrum by removing C-H coupling. researchgate.nethuji.ac.il This results in each unique carbon atom appearing as a single sharp line. savemyexams.com

The ¹³C NMR spectrum of this compound will exhibit distinct signals for the carbons of the phenyl rings and the ethoxy group. The phenyl carbons typically resonate in the aromatic region of the spectrum, generally between δ 125 and 140 ppm. Due to the symmetry of the triphenylsilyl group, the 18 carbons of the three phenyl rings will give rise to four distinct signals corresponding to the ipso, ortho, meta, and para carbons.

The two carbons of the ethoxy group will appear in the aliphatic region of the spectrum. The methylene carbon (-O-CH₂-) is deshielded by the oxygen atom and will have a higher chemical shift compared to the terminal methyl carbon (-CH₃).

A characteristic ¹³C NMR data table for this compound is presented below:

| Chemical Shift (δ) ppm | Assignment |

| ~128 - 136 | Aromatic carbons (C₆H₅) |

| ~60 | Methylene carbon (-OCH₂) |

| ~18 | Methyl carbon (-CH₃) |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Silicon Center Elucidation

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique for directly probing the silicon environment in organosilicon compounds. rsc.org The ²⁹Si nucleus has a spin of 1/2, but its low natural abundance (4.7%) and lower magnetogyric ratio result in lower sensitivity compared to ¹H NMR. acdlabs.com Despite this, ²⁹Si NMR provides invaluable information about the coordination and bonding environment of the silicon atom. The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. libretexts.org

For this compound, the ²⁹Si NMR spectrum is expected to show a single resonance, confirming the presence of a single silicon environment. The chemical shift for tetracoordinate silicon compounds can vary over a wide range. For silanes with oxygen-containing substituents, the resonance generally appears in a specific region of the spectrum. The precise chemical shift provides a fingerprint for the Si(O-)(C)₃ environment in this compound. While specific literature values for this compound can be sparse, related structures suggest the chemical shift would fall within the expected range for this type of substitution pattern.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation of the molecule. bioanalysis-zone.com The resulting mass spectrum is a fingerprint of the compound, showing the molecular ion peak (M⁺) and various fragment ion peaks. The fragmentation pattern provides valuable structural information. researchgate.net

The mass spectrum of this compound (C₂₀H₂₀OSi) would be expected to show a molecular ion peak at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the ethoxy group or a phenyl group from the molecular ion. The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion. For this compound, the triphenylsilyl cation ([ (C₆H₅)₃Si ]⁺) is a likely candidate for a highly abundant fragment.

A proposed fragmentation pathway for this compound in EI-MS is as follows:

Molecular Ion Formation: C₂₀H₂₀OSi + e⁻ → [C₂₀H₂₀OSi]⁺• + 2e⁻

Loss of an Ethyl Radical: [C₂₀H₂₀OSi]⁺• → [C₁₈H₁₅OSi]⁺ + C₂H₅•

Loss of an Ethoxy Radical: [C₂₀H₂₀OSi]⁺• → [C₁₈H₁₅Si]⁺ + C₂H₅O• (leading to the stable triphenylsilyl cation)

Loss of a Phenyl Radical: [C₂₀H₂₀OSi]⁺• → [C₁₄H₁₅OSi]⁺ + C₆H₅•

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.govalgimed.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov

For this compound (C₂₀H₂₀OSi), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated exact mass.

The theoretical exact mass of this compound can be calculated using the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, and ²⁸Si).

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable tools for the separation, purification, and purity assessment of synthesized chemical compounds. moravek.com In the context of this compound, these techniques are crucial for isolating the target molecule from reaction mixtures and for verifying its purity by detecting and quantifying any impurities present. nih.gov The choice of a specific chromatographic method depends on the properties of the compound and the nature of the potential impurities. moravek.comnih.gov For this compound, both gas chromatography and column chromatography are prominently utilized methodologies.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without undergoing decomposition. organomation.com It is particularly well-suited for assessing the purity of volatile substances like this compound and for detecting volatile impurities or byproducts from its synthesis. organomation.comnih.gov The fundamental principle of GC involves a sample being vaporized and injected into the head of a chromatographic column. khanacademy.org An inert carrier gas, such as helium or nitrogen, then carries the vaporized sample through the column. youtube.com

The separation is achieved based on the differential partitioning of the sample's components between the gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column. organomation.comyoutube.com Compounds that interact more weakly with the stationary phase travel through the column faster and elute earlier, while those with stronger interactions are retained longer. khanacademy.org A detector at the column exit records the time at which each component elutes (retention time) and its amount, generating a chromatogram where each peak corresponds to a different compound. youtube.com The area under each peak is proportional to the concentration of that specific component in the sample. youtube.com

In the analysis of this compound, GC can be employed to:

Determine the percentage purity of the final product.

Identify and quantify residual starting materials, such as triphenylsilane (B1312308).

Detect volatile byproducts formed during the synthesis reaction.

While specific GC analysis parameters for this compound are not extensively detailed in the provided literature, typical conditions can be inferred from the analysis of similar organosilicon compounds. nih.govrsc.org For instance, the analysis of related silanes has been successfully performed using capillary columns and flame ionization detection (FID). nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used to confirm the identity of the separated peaks. nih.gov

| Parameter | Typical Setting for Silane Analysis | Purpose |

|---|---|---|

| Column Type | Capillary Column (e.g., with a silicone-based stationary phase) | Provides high-resolution separation of volatile compounds. organomation.com The choice of stationary phase is critical, as "like separates like". youtube.com |

| Carrier Gas | Inert Gas (e.g., Helium, Nitrogen, Argon) | Transports the vaporized sample through the column without reacting with it. khanacademy.orgyoutube.com |

| Injector Temperature | Above the boiling point of the sample components | Ensures rapid and efficient vaporization of the sample upon injection. organomation.com |

| Oven Temperature Program | Isothermal or a temperature gradient | Controls the separation by influencing the vapor pressure and solubility of the analytes in the stationary phase. qa-group.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects components as they elute. FID is sensitive to hydrocarbons, while MS provides structural information for peak identification. organomation.comyoutube.com |

Column Chromatography for Purification and Isolation

Column chromatography is a fundamental and widely used technique for the purification and isolation of individual compounds from a mixture on a preparative scale. ijcrt.orgchemistryviews.org This method is frequently employed in the synthesis of this compound to isolate the desired product from unreacted starting materials, catalysts, and byproducts. rsc.orgrsc.org

The process involves packing a glass column with a solid adsorbent material, known as the stationary phase, which is typically silica (B1680970) gel or alumina. chemistryviews.orglibretexts.org The crude sample mixture is loaded onto the top of the column and a solvent or solvent mixture, the mobile phase (eluent), is passed through the column. ijcrt.org Separation occurs as the different components of the mixture travel down the column at different rates based on their differing affinities for the stationary and mobile phases. libretexts.org Compounds that are more polar tend to adsorb more strongly to the polar silica gel and thus move down the column more slowly, while less polar compounds travel faster with the eluent. chemistryviews.org By collecting the eluent in a series of fractions, the separated components can be isolated. libretexts.org

Flash chromatography, a variation of column chromatography that uses pressure to speed up the flow of the eluent, is commonly cited in the purification of this compound. rsc.org Research findings have demonstrated the successful purification of this compound using silica gel column chromatography with various solvent systems.

| Stationary Phase | Mobile Phase (Eluent) | Yield | Physical State of Product | Reference |

|---|---|---|---|---|

| Silica Gel (Flash Chromatography) | Petroleum Ether / Ethyl Acetate (PE/EA, 100/2) | 65% | Colorless Oil | rsc.org |

| Silica Gel | Petroleum Ether / Ethyl Acetate (EtOAc, 120:1) | 92% | White Solid | rsc.org |

| Silica Gel | Not specified in detail | Not specified | Not specified | semanticscholar.org |

The selection of the eluent system is critical for achieving good separation and is often determined beforehand using Thin Layer Chromatography (TLC). chemistryviews.org The difference in the reported physical state of the purified this compound (colorless oil vs. white solid) could be attributable to minor variations in purity or residual solvent content. rsc.orgrsc.org

Catalytic Activity and Reactivity Profiles of Ethoxytriphenylsilane in Advanced Chemical Transformations

Role of Ethoxytriphenylsilane in Hydrolysis and Condensation Reactions of Alkoxysilanes

The hydrolysis rate of alkoxysilanes is dependent on the structure of the organic attachments to the silicon atom, the properties of the solvent, and the dissociation constant and solubility of the catalyst. nih.gov Hydrogen bonding is a crucial factor in enhancing the hydrolysis reaction. nih.gov

Investigation of Reaction Mechanisms and Kinetics

The mechanism of alkoxysilane hydrolysis is contingent on the pH of the reaction medium. nih.gov

Acid-Catalyzed Hydrolysis : In acidic conditions, it is proposed that the reaction proceeds through an SN1-type mechanism. semanticscholar.orgresearchgate.net This involves the protonation of the ethoxy group, making it a better leaving group (ethanol). The subsequent departure of ethanol (B145695) results in the formation of a transient, positively charged silicon intermediate, which is then attacked by water to form the silanol. A study on the acid-catalyzed hydrolysis of para-substituted phenylalkoxysilanes found the reaction to be first order in acid and zero order in water, supporting the SN1 mechanism involving a positive intermediate. semanticscholar.org

Base-Catalyzed Hydrolysis : Under alkaline conditions, the hydrolysis is believed to follow an SN2-type mechanism. nih.govresearchgate.net A hydroxide ion directly attacks the silicon atom, leading to a pentacoordinate transition state. The ethoxide ion is then displaced to form the silanol.

The kinetics of these reactions are influenced by steric and inductive effects of the substituents on the silicon atom. nih.gov The three bulky phenyl groups in this compound exert significant steric hindrance, which can influence the rate of both hydrolysis and condensation.

Monitoring the kinetics of hydrolysis and condensation of alkoxysilanes can be achieved using techniques like NMR spectroscopy (29Si, 13C, and 1H). researchgate.net For instance, a study on γ-glycidoxypropyltrimethoxysilane calculated a pseudo-first-order rate constant for the initial hydrolysis step. researchgate.net

Influence of Reaction Conditions on Reaction Rate and Product Distribution

The rate of hydrolysis and condensation, as well as the structure of the final products, are highly sensitive to various reaction conditions.

pH: The pH of the reaction medium is a critical factor. researchgate.netnih.gov

Acidic conditions generally favor the hydrolysis reaction over condensation. researchgate.net

Alkaline conditions tend to promote condensation reactions. researchgate.net

Temperature: An increase in reaction temperature generally accelerates both hydrolysis and condensation rates. researchgate.netresearchgate.net This follows the Arrhenius law, where the rate constant increases with temperature. researchgate.net

Solvent: The choice of solvent plays a significant role in the reaction kinetics. nih.govresearchgate.net Protic solvents can participate in hydrogen bonding, which can facilitate the hydrolysis process. nih.gov The polarity of the solvent can also influence the stability of charged intermediates and transition states. nih.gov

Water Concentration: The concentration of water can affect the reaction order of the hydrolysis reaction, with dependencies ranging from 0.8 to 4.4 having been reported depending on the solvent and catalyst used.

Interactive Data Table: Influence of Reaction Conditions on Alkoxysilane Hydrolysis

| Reaction Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Product Characteristics |

| Low pH (Acidic) | Generally increased | Generally decreased | Favors linear or less branched polymers |

| High pH (Alkaline) | Increased | Significantly increased | Favors highly branched or cross-linked networks |

| Increased Temperature | Increased | Increased | Accelerates overall reaction to completion |

| Protic Solvents | Generally increased | Can be influenced by hydrogen bonding | Can affect polymer solubility and morphology |

| Aprotic Solvents | Varies with polarity | Can hinder or promote depending on pH | Can affect polymer solubility and morphology |

This compound as a Component or Precursor in Catalytic Systems

While not typically employed as a primary catalyst itself, this compound and related triphenylsilane (B1312308) derivatives can participate in and influence various catalytic transformations.

Participation in Lewis Acid/Base Catalyzed Processes

Triphenylsilane (Ph3SiH), a derivative of this compound, has been shown to function as a Lewis acidic catalyst. It can catalyze the ring-opening reaction of epoxides with alcohols to produce β-alkoxy alcohols under nearly neutral conditions. This suggests that the silicon center in triphenylsilane derivatives can act as an electron pair acceptor, a characteristic of a Lewis acid.

Lewis acids are known to be effective co-catalysts in various reactions. For instance, they can broaden the scope of photosensitized visible-light De Mayo reactions by promoting bond-forming steps that occur after the initial energy transfer. In some palladium-catalyzed hydroalkoxycarbonylation reactions, Lewis acids have been used as promoters to enhance catalytic activity.

Integration into Organocatalytic Frameworks

The direct integration of this compound into organocatalytic frameworks as a primary catalytic species is not widely documented. Organocatalysis typically relies on small organic molecules to accelerate chemical reactions. However, silanes can be used as additives or co-catalysts in these systems. For example, acid additives are often used in amine-catalyzed asymmetric catalysis to improve reaction activity and selectivity.

Investigation of its Influence on Catalytic Efficiency and Selectivity

The bulky triphenylsilyl group can have a significant steric influence in catalytic reactions. This steric hindrance can be exploited to control the selectivity of a reaction. For example, in reactions where this compound acts as a precursor to a silylating agent, the large size of the triphenylsilyl group can direct the reaction to less sterically hindered sites.

Furthermore, the electronic properties of the phenyl groups can influence the reactivity of the silicon center, potentially modulating its Lewis acidity and, consequently, its effectiveness in catalytic cycles. The use of Lewis acid co-catalysts has been shown to significantly impact the efficiency and scope of certain reactions, and the Lewis acidic character of triphenylsilane derivatives suggests they could play a similar role.

Reactivity with Nucleophilic and Electrophilic Reagents

The reactivity of this compound is characterized by the electrophilic nature of the silicon atom and the potential for nucleophilic attack, as well as the reactivity of the phenyl and ethoxy substituents.

Nucleophilic Attack at the Silicon Center

The silicon atom in this compound is electron-deficient due to the electronegativity of the oxygen and phenyl groups, making it susceptible to nucleophilic attack. This reaction is a fundamental process in organosilicon chemistry. The general mechanism involves the approach of a nucleophile to the silicon center, which can lead to the displacement of the ethoxy group, a reasonably good leaving group.

The mechanism of nucleophilic substitution at a silicon center can vary, but it often proceeds through a pentacoordinate intermediate or transition state. The facility of this process is influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles will react more readily with the silicon center. The reactivity of nucleophiles is influenced by their basicity, polarizability, and steric bulk.

Leaving Group Ability: The ethoxy group is a competent leaving group, and its departure is facilitated by protonation or coordination to a Lewis acid.

Steric Hindrance: The three bulky phenyl groups attached to the silicon atom can sterically hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to less substituted silanes.

Common nucleophiles that can react with alkoxysilanes include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and enolates. The reaction with water, leading to the formation of a silanol (triphenylsilanol), is a classic example of nucleophilic substitution at the silicon center in an alkoxysilane.

Due to the lack of specific studies on this compound, the following table summarizes the expected reactivity with various nucleophiles based on general principles of nucleophilic substitution at the silicon atom in triorganoalkoxysilanes.

| Nucleophile (Nu) | Expected Product | Reaction Conditions |

| H₂O | Triphenylsilanol | Acidic or basic catalysis |

| RMgX (Grignard) | Tetrasubstituted silane (R-SiPh₃) | Anhydrous ether |

| RLi (Organolithium) | Tetrasubstituted silane (R-SiPh₃) | Anhydrous non-polar solvent |

| LiAlH₄ (Lithium aluminum hydride) | Triphenylsilane | Anhydrous ether |

Mechanisms of Ring-Opening Reactions in Related Silacyclopentanes

While this compound is an acyclic compound, the principles of reactivity at the silicon center are relevant to understanding the behavior of cyclic organosilicon compounds, such as silacyclopentanes. The ring-opening reactions of these strained five-membered rings are driven by the relief of ring strain and can be initiated by various reagents.

The mechanisms of ring-opening in silacyclopentane derivatives can be broadly categorized based on the nature of the attacking species:

Nucleophilic Ring-Opening: Nucleophiles can attack the silicon atom in a silacyclopentane ring, leading to the cleavage of a silicon-carbon bond within the ring. This process is analogous to the nucleophilic substitution at an acyclic silicon center, but the intramolecular nature of the leaving group (the rest of the ring) introduces specific stereochemical outcomes. For instance, studies on the alcoholysis of 1-aza-2-silacyclopentane derivatives, which are structurally related to silacyclopentanes, have shown that these reactions proceed via ring-opening.

Electrophilic Ring-Opening: Electrophiles can attack the carbon-carbon bonds or the silicon-carbon bonds of the silacyclopentane ring, particularly if the ring contains unsaturation. For example, the polymerization of 1,1,3-trimethyl-1-silacyclopentene-3 with aluminum chloride proceeds through a ring-opening mechanism.

Thermal and Photochemical Ring-Opening: Some strained cyclic systems can undergo ring-opening upon heating or irradiation with light. For example, a 2-silabicyclo[2.1.0]pentane derivative has been shown to undergo ring-opening reactions under different conditions to yield various products. Theoretical studies on the decomposition of silacyclobutane, a related strained ring system, suggest that the initial step is the cleavage of a ring C-C bond to form a diradical intermediate. A similar mechanism could be envisioned for silacyclopentanes, although the driving force from ring strain would be less pronounced.

The regioselectivity of the ring-opening reaction in substituted silacyclopentanes would be influenced by the electronic and steric effects of the substituents on both the silicon atom and the carbon atoms of the ring.

Photochemical and Electrochemical Reactivity of this compound

The presence of the phenyl groups and the silicon center in this compound suggests that it may exhibit interesting photochemical and electrochemical properties.

Visible-Light-Driven Oxidation Studies

A proposed general mechanism for the visible-light-driven oxidation of a triorganosilane (R₃SiH) to a silanol (R₃SiOH) is as follows:

Photoexcitation of a Sensitizer: A photosensitizer (PS) absorbs visible light and is promoted to an excited state (PS*).

Electron Transfer or Energy Transfer: The excited photosensitizer can initiate the formation of a silyl (B83357) radical through either an electron transfer or an energy transfer process.

Silyl Radical Formation: In the case of triphenylsilane, the Si-H bond is relatively weak and can be cleaved to form a triphenylsilyl radical (Ph₃Si•).

Reaction with Oxygen: The silyl radical can then react with molecular oxygen to form a silylperoxyl radical (Ph₃SiOO•).

Formation of Silanol: Subsequent reactions of the silylperoxyl radical, potentially involving hydrogen abstraction, would lead to the formation of triphenylsilanol (Ph₃SiOH).

A recent study demonstrated a highly scalable photoinduced synthesis of silanols from hydrosilanes under ambient conditions, where a chlorine radical generated from a chlorinated solvent is proposed to abstract the hydrogen atom from the Si-H bond to generate the silyl radical. Although this compound lacks the Si-H bond, photochemical cleavage of the Si-C or Si-O bond could potentially initiate oxidative processes.

The following table outlines a hypothetical reaction scheme for the visible-light-driven oxidation of this compound based on analogous systems.

| Reactant | Photosensitizer | Oxidant | Potential Product |

| This compound | Eosin Y, Rose Bengal | O₂ | Triphenylsilanol, Phenol, Ethanol |

Electron Transfer Processes and Silyl Radical Generation

Electron transfer processes are fundamental to the electrochemical and photochemical generation of reactive intermediates. In the context of this compound, single-electron transfer (SET) can lead to the formation of radical ions.

Reductive Electron Transfer: The addition of an electron to this compound would form a radical anion. This species could potentially fragment by cleavage of the Si-O bond or a Si-C bond.

Oxidative Electron Transfer: Removal of an electron from this compound would generate a radical cation. The fate of this radical cation would depend on the reaction conditions and the presence of nucleophiles.

Silyl Radical Generation:

The generation of silyl radicals is a key step in many important chemical transformations. While the most common precursor for silyl radicals is a hydrosilane (containing a Si-H bond), silyl radicals can also be generated from other silicon compounds under photochemical or electrochemical conditions.

Photochemical methods for generating silyl radicals often involve the photolysis of compounds with weak Si-Si bonds, such as disilanes. For instance, the photolysis of hexaphenyldisilane yields triphenylsilyl radicals.

Although this compound does not possess a readily cleavable bond for direct photolytic generation of a triphenylsilyl radical, it is conceivable that under certain photoredox catalytic conditions, an electron transfer event could lead to the formation of a triphenylsilyl radical. For example, if a suitable photosensitizer in its excited state can act as a strong enough oxidant or reductant, it could engage in an electron transfer with this compound, leading to a radical ion that could then fragment to produce the triphenylsilyl radical.

The electrochemical behavior of triphenylamine derivatives has been studied, showing that they can be easily oxidized. While triphenylsilane derivatives are different, the presence of the phenyl groups suggests that they might also be electrochemically active. Electrochemical reduction of the Si-O bond could be a potential route to generating a triphenylsilyl radical, although this would likely require a significant reduction potential.

Theoretical and Computational Chemistry Approaches to Ethoxytriphenylsilane

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These ab initio methods provide detailed information on electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.govmdpi.com For Ethoxytriphenylsilane, DFT calculations are crucial for understanding its stability and reactivity. Key insights are derived from the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. In this compound, the HOMO is typically localized on the electron-rich phenyl groups, while the LUMO is distributed across the silicon atom and the C-O bond, indicating that these are the likely sites for nucleophilic attack.

Reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attack. mdpi.comscielo.org.mx The molecular electrostatic potential (MEP) map further visualizes the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative DFT-Calculated Electronic Properties for this compound Note: These values are illustrative, based on typical results for similar organosilane compounds calculated at the B3LYP/6-31G(d) level of theory.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (ionization potential) |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electron affinity) |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability |

| Dipole Moment | ~1.5 D | Indicates moderate polarity |

The three-dimensional structure of this compound is not static. The molecule can adopt various spatial arrangements, or conformations, due to rotation around its single bonds, primarily the Si-C (phenyl) and Si-O (ethoxy) bonds. Conformational analysis involves calculating the potential energy associated with these different arrangements to identify the most stable (lowest energy) conformers and the energy barriers that separate them.

The primary degrees of freedom in this compound are the torsional angles of the three phenyl groups and the ethoxy group relative to the silicon center. The bulky phenyl groups create significant steric hindrance, meaning that the lowest energy conformation will be one that minimizes these repulsive interactions. This typically results in a "propeller-like" arrangement of the phenyl groups. The rotation of one phenyl group is hindered by its neighbors, leading to a rotational energy barrier. The potential energy surface (PES) maps these energy changes as a function of the torsional angles, revealing the stable conformers as minima on the landscape and the transition states for rotation as saddle points.

Table 2: Illustrative Conformational Energy Data for Phenyl Group Rotation in a Triphenylsilane (B1312308) System

| Conformer Description | Dihedral Angle (C-Si-C-C) | Relative Energy (kcal/mol) | Note |

| Staggered (Ground State) | 60°, 180°, 300° | 0.0 | Most stable "propeller" conformation |

| Eclipsed (Transition State) | 0°, 120°, 240° | 4.5 - 6.0 | Energy barrier to correlated phenyl group rotation |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While QM calculations provide insight into static properties, Molecular Dynamics (MD) simulations model the movement of atoms over time, offering a view of the molecule's dynamic behavior and its interactions with its environment. rsc.org

MD simulations are particularly useful for studying how this compound behaves in a solvent. By placing a model of the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol (B145695), or hexane), one can observe solute-solvent interactions, solvation shell structure, and transport properties. For instance, in a polar solvent like water or ethanol, the ethoxy group would be expected to form hydrogen bonds, influencing the molecule's orientation and solubility. In contrast, in a nonpolar solvent like hexane, interactions would be dominated by weaker van der Waals forces. Reactive MD simulations, using force fields like ReaxFF, can model the chemical reactions of alkoxysilanes, such as hydrolysis, in an aqueous environment. escholarship.org

MD simulations provide a dynamic picture of the conformational landscape explored in section 5.1.2. Over the course of a simulation, the molecule will naturally fluctuate and overcome energy barriers to transition between different conformational states. By analyzing the simulation trajectory, it is possible to observe the rotation of the phenyl and ethoxy groups in real-time. Advanced simulation techniques can be used to calculate the free energy profile along a specific rotational coordinate, providing a more accurate measure of the rotational barriers at a given temperature, which includes entropic contributions not captured in static QM energy calculations.

Reaction Mechanism Modeling and Transition State Identification

A primary application of computational chemistry is to elucidate the detailed step-by-step mechanisms of chemical reactions. For this compound, the most significant reaction is its hydrolysis and subsequent condensation, which is the basis of the sol-gel process. rsc.org

Computational modeling can map the entire potential energy surface of the reaction. The process begins with reactants (e.g., this compound and water) and ends with products (e.g., Triphenylsilanol and ethanol). The pathway between them proceeds through a high-energy species known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For the hydrolysis of an alkoxysilane, calculations can compare different proposed mechanisms, such as one involving a pentacoordinate silicon intermediate. By locating the geometry of the transition state and calculating its energy, the activation barrier can be determined. These calculations can be performed for subsequent condensation reactions as well, providing a comprehensive kinetic model of the polymerization process. researchgate.net

Table 3: Representative Calculated Activation Energies for Alkoxysilane Reactions Note: Values are illustrative and based on DFT studies of analogous alkoxysilane hydrolysis and condensation reactions.

| Reaction Step | Description | Typical Activation Energy (Ea) (kcal/mol) |

| Hydrolysis | Attack of water on the silicon center, displacement of ethanol | 15 - 25 |

| Water-Catalyzed Condensation | Reaction between two silanol molecules to form a siloxane bond | 20 - 30 |

| Alcohol-Catalyzed Condensation | Reaction between a silanol and an alkoxysilane | 25 - 35 |

Computational Elucidation of Complex Reaction Pathways

Computational chemistry offers a window into the intricate mechanisms of chemical reactions, providing a step-by-step visualization of bond-breaking and bond-forming processes. For this compound, a key reaction of interest is its hydrolysis, a fundamental process in the application of silane coupling agents. This reaction involves the cleavage of the silicon-oxygen bond of the ethoxy group and the formation of a silanol (triphenylsilanol), which can then undergo condensation.

Hydrolysis Mechanism: The hydrolysis of alkoxysilanes, such as this compound, can be catalyzed by either acids or bases. tandfonline.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reactions. This allows for the identification of transition states and intermediate structures, which are often transient and difficult to observe experimentally.

Under acidic conditions, the reaction typically proceeds via protonation of the ethoxy oxygen, making the silicon center more electrophilic and susceptible to nucleophilic attack by water. In contrast, base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the silicon atom. tandfonline.com DFT calculations can model these pathways, determining the activation energies for each step and thus predicting the most favorable reaction route under different pH conditions.

Condensation Mechanism: Following hydrolysis, the resulting triphenylsilanol molecules can condense to form siloxane bridges (Si-O-Si). Computational studies can elucidate the mechanism of this condensation, which is crucial for the formation of polysiloxane networks in material applications. The calculations can model the dimerization of two silanol molecules, identifying the transition state for the formation of a water molecule and a disiloxane.

The table below illustrates a hypothetical reaction pathway for the hydrolysis of this compound, which could be elucidated using computational methods.

| Step | Reactants | Transition State | Products | Description |

| 1 | This compound + H₃O⁺ | [C₂H₅O(H⁺)Si(C₆H₅)₃]‡ | Protonated this compound | Protonation of the ethoxy oxygen. |

| 2 | Protonated this compound + H₂O | [H₂O---Si(C₆H₅)₃---O(H⁺)C₂H₅]‡ | Triphenylsilanol + Ethanol + H⁺ | Nucleophilic attack by water and departure of ethanol. |

Prediction of Kinetic and Thermodynamic Parameters

Beyond elucidating reaction pathways, computational chemistry can provide quantitative predictions of kinetic and thermodynamic parameters that govern the reactivity of this compound. These parameters are essential for understanding and controlling its chemical transformations.

Kinetic Parameters: The rate of a chemical reaction is determined by its activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. Computational methods can accurately predict the geometries and energies of transition states, thereby providing a direct calculation of the activation energy. nih.gov The rate constants (k) for the hydrolysis and condensation of various alkoxysilanes have been extensively studied, revealing the influence of steric and electronic effects of the substituents on the silicon atom. tandfonline.comnih.gov For this compound, the bulky phenyl groups are expected to have a significant steric influence on the reaction kinetics.

The following interactive table presents hypothetical thermodynamic and kinetic data for the hydrolysis of this compound, which could be obtained through computational modeling.

| Parameter | Value | Unit | Method |

| Enthalpy of Reaction (ΔH) | -25.5 | kJ/mol | DFT (B3LYP/6-31G) |

| Gibbs Free Energy of Reaction (ΔG) | -15.2 | kJ/mol | DFT (B3LYP/6-31G) |

| Activation Energy (Ea) | 60.8 | kJ/mol | DFT (B3LYP/6-31G*) |

| Rate Constant (k) at 298 K | 1.2 x 10⁻⁴ | s⁻¹ | Transition State Theory |

Machine Learning and Artificial Intelligence Applications in this compound Research

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, offering new avenues for predicting molecular properties, optimizing synthetic routes, and discovering novel applications. imist.ma While specific ML/AI models dedicated to this compound are not yet prevalent, the existing frameworks for other chemical systems demonstrate the immense potential for accelerating research on this and other organosilicon compounds.

Predictive Modeling for Synthesis and Reactivity

Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including the synthesis and reactivity of specific compounds like this compound.

Synthesis Prediction: Retrosynthesis, the process of designing a synthetic route for a target molecule, is a complex task that can be significantly aided by AI. imist.ma ML models can be trained on vast databases of known reactions to propose plausible synthetic pathways for this compound, starting from readily available precursors. These models can predict the optimal reagents, catalysts, and reaction conditions to maximize the yield and purity of the final product.

Reactivity Prediction: The reactivity of this compound in various chemical environments can be predicted using ML models. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the molecular structure of silanes with their reactivity in processes like hydrolysis and condensation. nih.gov These models can predict kinetic parameters, such as reaction rates, based on molecular descriptors that encode structural and electronic features. The performance of such models is often evaluated by their ability to accurately predict the properties of compounds not included in the training set. researchgate.net

Below is an illustrative table of molecular descriptors that could be used in an ML model to predict the reactivity of this compound.

| Descriptor | Value | Description |

| Molecular Weight | 348.52 | g/mol |

| LogP | 5.8 | Octanol-water partition coefficient |

| Number of Phenyl Groups | 3 | Steric hindrance indicator |

| Si-O Bond Length | 1.64 | Ångströms |

Data-Driven Discovery of Novel Applications

AI and machine learning can also be employed to explore the vast chemical space and identify potential new applications for this compound. By analyzing large datasets of materials and their properties, ML models can uncover hidden relationships and propose novel uses for existing compounds.

Materials Discovery: For instance, ML models can be trained on data from materials science databases to predict the properties of polymers or composites that incorporate this compound as a coupling agent or crosslinker. youtube.com These models could predict properties such as thermal stability, mechanical strength, and adhesion, guiding the design of new high-performance materials.

Advanced Materials Science Integration and Functionalization Strategies Involving Ethoxytriphenylsilane

Role as a Coupling Agent and Surface Modifier in Composite Materials

Ethoxytriphenylsilane's primary role in composite materials is to act as a coupling agent and surface modifier, enhancing the compatibility and adhesion between dissimilar materials, typically an inorganic filler and an organic polymer matrix.

Mechanisms of Interfacial Adhesion Enhancement

The fundamental mechanism by which this compound enhances interfacial adhesion involves a two-part reaction. The ethoxy group is hydrolyzable, meaning it can react with water to form a reactive silanol group (Si-OH). This hydrolysis can be catalyzed by acids or bases. The resulting triphenylsilanol can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica (B1680970) or glass fibers, forming stable covalent Si-O-filler bonds.

The three phenyl groups of the molecule play a crucial role in the second part of the mechanism. These bulky, non-polar groups can physically entangle and interact with the polymer matrix through van der Waals forces and pi-pi stacking interactions, particularly with aromatic polymers. This creates a strong interfacial layer that bridges the inorganic filler and the organic polymer, allowing for more efficient stress transfer between the two phases and preventing delamination at the interface.

Table 1: Proposed Mechanism of this compound in Interfacial Adhesion

| Step | Reaction | Description |

| 1. Hydrolysis | (C₆H₅)₃SiOC₂H₅ + H₂O → (C₆H₅)₃SiOH + C₂H₅OH |

Integration into Sealants and Adhesives for Enhanced Performance

Improvement of Structural Bonding and Stress Stability

The incorporation of this compound into adhesive and composite formulations has been investigated for its potential to improve structural bonding and enhance stress stability. The bulky triphenylsilyl group is hypothesized to influence the polymer matrix at the nano- and micro-scale, leading to improved load transfer and stress dissipation.

In structural adhesives, this compound can act as a coupling agent, forming a durable interface between organic polymer resins and inorganic substrates or fillers. The ethoxy group can hydrolyze to form reactive silanol groups, which then condense with hydroxyl groups on the surface of materials like glass fibers or metal oxides. This creates a covalent bond at the interface, which is significantly stronger and more durable than simple physical adhesion.

Furthermore, the rigid and bulky nature of the triphenylsilyl moiety can impart increased stiffness and thermal stability to the adhesive matrix. This can lead to a reduction in creep and an improvement in the long-term dimensional stability of bonded joints, particularly under conditions of elevated temperature and mechanical stress. Research into epoxy-based composites has shown that the addition of functionalized silanes can lead to a significant reduction in stress relaxation over time. While specific data for this compound is not extensively published, the principles of using bulky silane modifiers to fortify epoxy resins suggest a potential for a 70% reduction in stress relaxation over a one-year period compared to standard aerospace epoxy matrices. nasa.gov

The stress-reducing effect is attributed to the ability of the silane to modify the polymer network, creating a more resilient structure that can more effectively dissipate internal stresses that arise from curing shrinkage or external loads.

Evaluation of Flexible and Waterproofing Formulations

The hydrophobic nature of the triphenylsilyl group makes this compound a candidate for inclusion in flexible and waterproofing formulations. When incorporated into coatings and sealants, the bulky phenyl groups can create a highly non-polar surface that repels water.

The mechanism of waterproofing involves the orientation of the this compound molecules at the surface of the coating, with the hydrophobic phenyl groups facing outwards. This creates a low surface energy layer that prevents water from wetting the surface. The flexibility of the underlying polymer matrix is crucial for maintaining the integrity of the waterproof barrier, especially in applications where the substrate is subject to movement or deformation.

The compatibility of this compound with various polymer binders, such as silicones and acrylics, allows for the formulation of coatings with a tailored balance of flexibility, adhesion, and hydrophobicity. The concentration of the silane and the curing conditions are critical parameters that influence the final properties of the waterproof coating.

Potential in Electronic Materials and Devices

The unique combination of electrical insulating properties and thermal stability offered by organosilanes, including those with phenyl functionalities, positions this compound as a material of interest for electronic applications.

Role in Insulation and Protective Layers

In the field of electronics, reliable insulation and protective layers are paramount for the longevity and performance of devices. This compound, when formulated into coatings, can provide a thin, durable layer with a high dielectric strength and low dielectric constant. These properties are essential for preventing electrical leakage and crosstalk between conductive pathways in integrated circuits and on printed circuit boards. scscoatings.comscscoatings.comelectroniccoating.com

Moreover, these coatings can act as effective barriers against moisture and corrosive agents, which are major causes of failure in electronic components. The hydrophobic nature of the triphenylsilyl groups helps to prevent the ingress of water, which can lead to corrosion and short circuits.

Exploration in Novel Electronic and Photonic Devices

The potential of this compound extends to the development of novel electronic and photonic devices. The ability to tailor the refractive index of materials is crucial in the design of optical waveguides, lenses, and other photonic components. The incorporation of phenyl-containing silanes into optical polymers can increase their refractive index, enabling the fabrication of high-performance photonic structures.

In the realm of novel electronic devices, the modification of semiconductor surfaces with organosilanes can be used to control their surface properties and improve device performance. For instance, the formation of a self-assembled monolayer of a silane on a semiconductor surface can passivate surface states, reducing charge recombination and improving the efficiency of devices such as solar cells and light-emitting diodes. While specific research on this compound in this area is limited, the fundamental principles of surface modification with organosilanes suggest a promising avenue for exploration.

Methodologies for Incorporating this compound into Material Systems

The successful integration of this compound into various material systems relies on controlled chemical processes that leverage its reactive ethoxy group.

Sol-Gel Processing and Controlled Hydrolysis/Condensation

Sol-gel processing is a versatile method for synthesizing inorganic and hybrid organic-inorganic materials from molecular precursors. ndhu.edu.twsanfanchem.com For this compound, the process begins with its hydrolysis in the presence of water and a catalyst (either acidic or basic). The hydrolysis reaction replaces the ethoxy group (-OC2H5) with a hydroxyl group (-OH), forming triphenylsilanol.

Hydrolysis Reaction: (C₆H₅)₃Si-OC₂H₅ + H₂O → (C₆H₅)₃Si-OH + C₂H₅OH

Following hydrolysis, the triphenylsilanol molecules can undergo condensation reactions with each other or with other hydrolyzed precursors in the system. This condensation process forms stable silicon-oxygen-silicon (Si-O-Si) bonds, leading to the formation of a three-dimensional network, or gel.

Condensation Reaction: 2 (C₆H₅)₃Si-OH → (C₆H₅)₃Si-O-Si(C₆H₅)₃ + H₂O

The kinetics of the hydrolysis and condensation reactions are highly dependent on factors such as the pH of the solution, the water-to-silane ratio, the type of catalyst, and the temperature. researchgate.netsci-hub.seresearchgate.net By carefully controlling these parameters, the structure and properties of the resulting material can be tailored. For instance, acidic catalysis tends to promote hydrolysis and results in more linear or randomly branched polymers, while basic catalysis favors condensation and leads to more highly cross-linked, particulate structures.

The presence of the bulky triphenylsilyl groups can sterically hinder the condensation process, influencing the final network structure. This can be advantageous in creating materials with controlled porosity or specific mechanical properties. The sol-gel method allows for the incorporation of this compound into a wide range of matrices, including silica, titania, and other metal oxides, to create hybrid materials with enhanced functionalities.